molecular formula C14H13N3S B2624747 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole CAS No. 1397224-18-8

4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole

Cat. No. B2624747
CAS RN: 1397224-18-8
M. Wt: 255.34
InChI Key: OWUYIJUAGSAJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole is a chemical compound that has gained attention due to its potential applications in scientific research. It belongs to the class of thiazole compounds, which have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important biomolecules. It may also interact with specific receptors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have an effect on the central nervous system, leading to the modulation of pain perception and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole in lab experiments is its broad spectrum of biological activities. It can be used to study the effects of various compounds on bacterial and fungal growth, cancer cell proliferation, and inflammation. However, one limitation of using this compound is its potential toxicity, which may require the use of lower concentrations or alternative compounds in certain experiments.

Future Directions

There are numerous future directions for the study of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and parasitic diseases. Another direction is the investigation of its mechanism of action and the identification of specific targets for its activity. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole is achieved through a multistep process that involves the reaction of 4-methylacetophenone, thiosemicarbazide, and hydrazine hydrate in the presence of a catalyst. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

The potential applications of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole in scientific research are numerous. It has been found to possess antibacterial, antifungal, anticancer, and anti-inflammatory activities. It has also been reported to exhibit activity against some parasitic diseases.

properties

IUPAC Name

4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUYIJUAGSAJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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